

Application Notes & Protocols: Regioselective Functionalization of 1-Methyl-4-methylidenecyclohexane

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Compound of Interest

Compound Name:	1-methyl-4-methylidenecyclohexane
CAS No.:	2808-80-2
Cat. No.:	B1297829

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Prepared by: Gemini, Senior Application Scientist

Introduction

1-Methyl-4-methylidenecyclohexane is a valuable prochiral building block in organic synthesis. Its structure features a single exocyclic double bond, presenting distinct opportunities for targeted chemical transformations. The regioselectivity of these reactions—the ability to control which atom or group of atoms in the molecule reacts—is paramount for synthesizing complex target molecules with high precision. This guide provides an in-depth analysis and field-proven protocols for four key regioselective functionalizations: Hydroboration-Oxidation, Epoxidation, Asymmetric Dihydroxylation, and Allylic Oxidation. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile substrate in their synthetic endeavors.

The core challenge and opportunity in functionalizing **1-methyl-4-methylidenecyclohexane** lies in controlling the reaction outcome at two primary sites: the π -system of the double bond

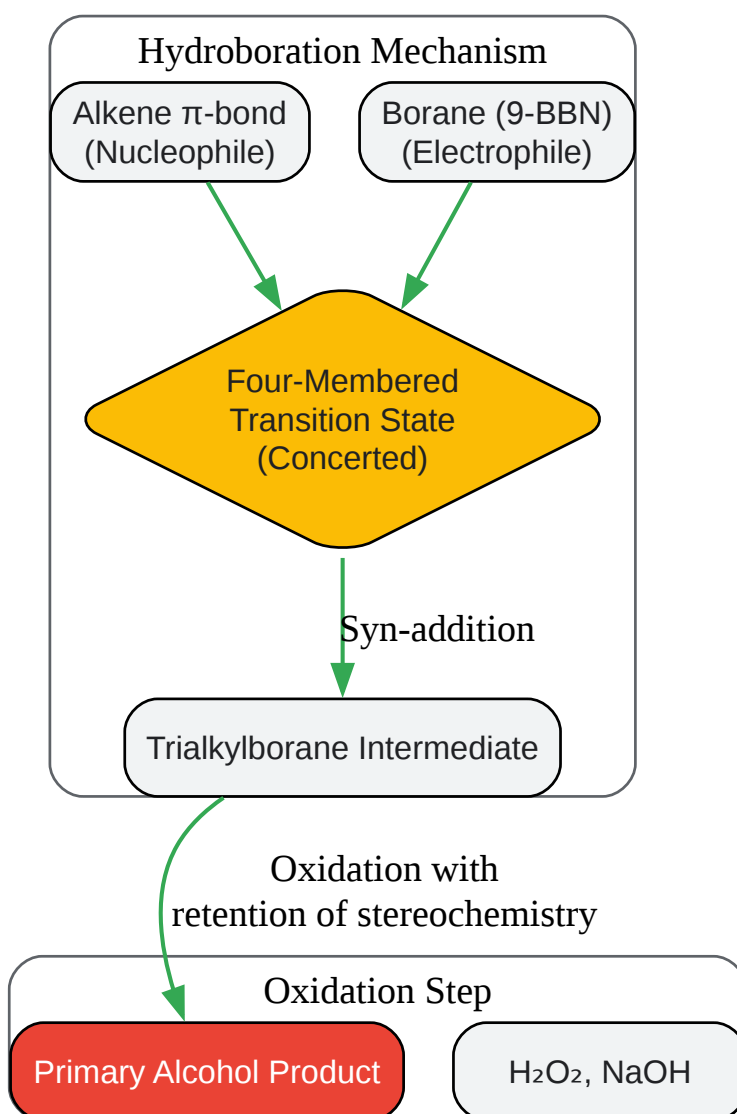
and the adjacent allylic C-H bonds. This document elucidates the principles that govern this selectivity and provides robust protocols to achieve desired synthetic outcomes.

Caption: Overview of regioselective transformations.

Hydroboration-Oxidation: Anti-Markovnikov Hydroxylation

Principle and Mechanistic Insight

Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol.^[1] A key feature of this reaction is its anti-Markovnikov regioselectivity, meaning the hydroxyl group is installed at the less substituted carbon of the double bond.^{[1][2][3]} The reaction proceeds via a concerted, four-membered transition state where the boron atom adds to the less sterically hindered carbon (the exocyclic methylene carbon) and the hydrogen atom adds to the more substituted carbon (the quaternary ring carbon).^[4] This stereospecific syn-addition is followed by an oxidation step, typically with basic hydrogen peroxide, which replaces the carbon-boron bond with a carbon-hydroxyl bond with complete retention of stereochemistry.^{[2][3]} The use of sterically demanding boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN), significantly enhances this regioselectivity.



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Caption: Hydroboration-oxidation workflow.

Experimental Protocol

Objective: To synthesize (1-methylcyclohexan-4-yl)methanol.

Materials:

- **1-methyl-4-methylenecyclohexane** (1.0 eq)

- 9-BBN (0.5 M solution in THF, 1.1 eq)
- Tetrahydrofuran (THF), anhydrous
- Sodium hydroxide (NaOH), 3 M aqueous solution
- Hydrogen peroxide (H₂O₂), 30% aqueous solution
- Diethyl ether
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add **1-methyl-4-methylidenecyclohexane** followed by anhydrous THF.
- Cool the solution to 0 °C in an ice bath.
- Slowly add the 9-BBN solution in THF via a dropping funnel over 30 minutes.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
- Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
- Cool the reaction mixture back to 0 °C and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This addition is exothermic.
- After the addition, warm the mixture to room temperature and stir for 1 hour.
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
- Combine the organic layers and wash with water and then brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

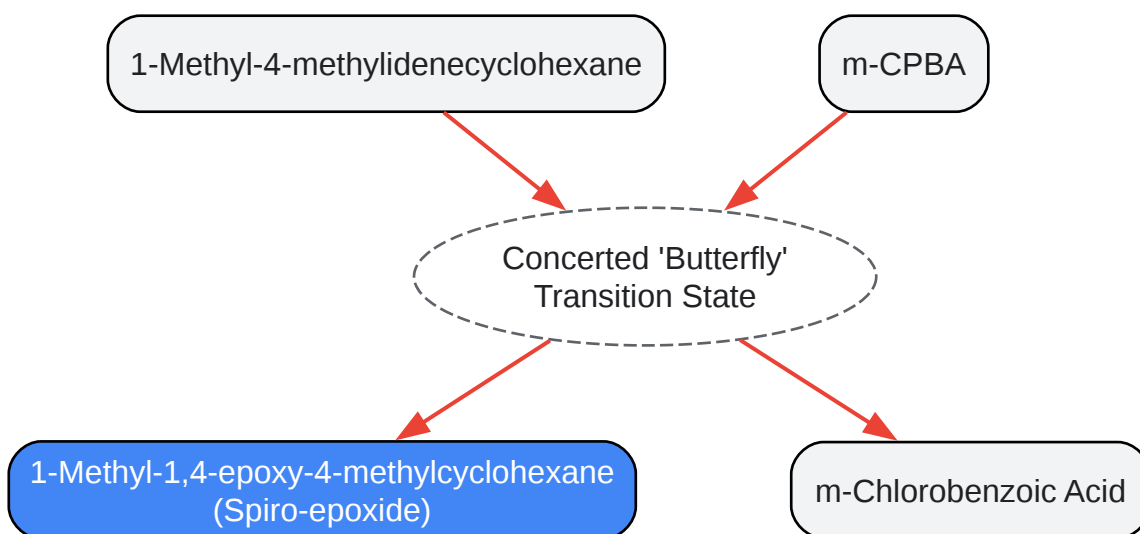
- Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure primary alcohol.

Reagent/Parameter	Quantity/Value	Purpose
Alkene	1.0 eq	Starting material
9-BBN	1.1 eq	Hydroborating agent
Temperature (Step 3)	0 °C to RT	Controlled addition and reaction
NaOH / H ₂ O ₂	Excess	Oxidation of the organoborane
Expected Product	(1-methylcyclohexan-4-yl)methanol	Anti-Markovnikov alcohol
Expected Yield	>90%	High efficiency

Epoxidation: Synthesis of Spiro-Epoxides

Principle and Mechanistic Insight

Epoxidation of an alkene introduces a three-membered cyclic ether, known as an epoxide or oxirane.^[5] Peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for this transformation.^[6] The reaction proceeds through a concerted mechanism, often called the "butterfly" transition state, where the oxygen atom is delivered to the π -system in a single, stereospecific step.^[7] This results in syn-addition of the oxygen atom across the double bond. For **1-methyl-4-methylidenecyclohexane**, this reaction generates a spiro-epoxide, a structurally interesting motif. The reaction is generally electrophilic, with the electron-rich alkene attacking the electron-deficient oxygen of the peroxyacid.^[6]



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Caption: Concerted mechanism of m-CPBA epoxidation.

Experimental Protocol

Objective: To synthesize 1-methyl-1,4-epoxy-4-methylcyclohexane.

Materials:

- **1-methyl-4-methylidenecyclohexane** (1.0 eq)
- meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Saturated aqueous sodium sulfite (Na_2SO_3)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

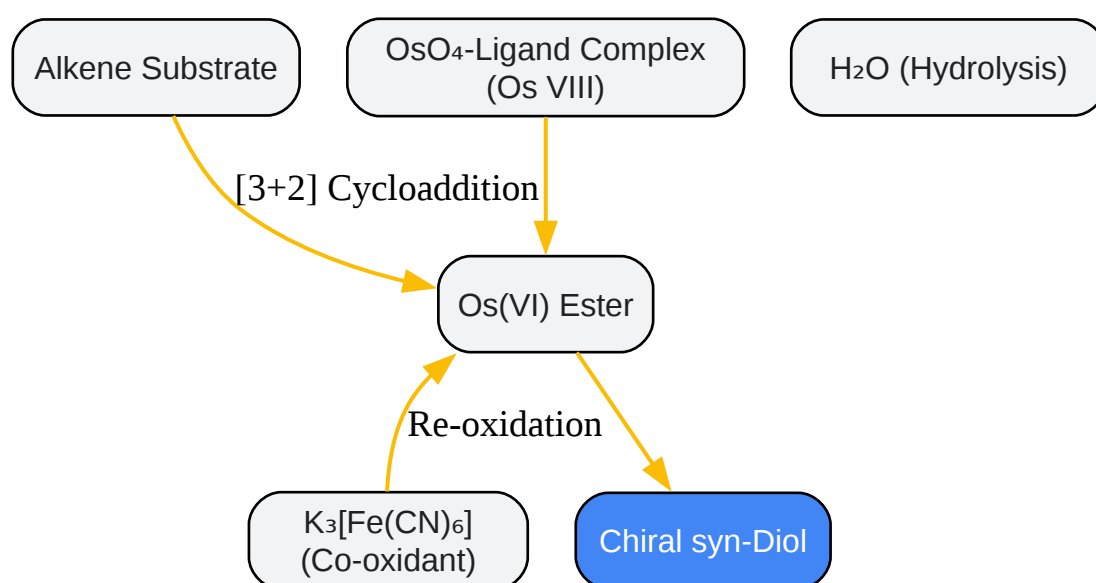
- Dissolve **1-methyl-4-methylidenecyclohexane** in anhydrous DCM in a round-bottom flask.

- Cool the solution to 0 °C in an ice bath.
- Add solid m-CPBA portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
- Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.
- Monitor the reaction by TLC. Upon completion, cool the mixture back to 0 °C.
- Quench the reaction by slowly adding saturated Na₂SO₃ solution to destroy excess peroxide.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) to remove the m-chlorobenzoic acid byproduct, and then with brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- The crude product can be purified by flash column chromatography if necessary.

Reagent/Parameter	Quantity/Value	Purpose
Alkene	1.0 eq	Starting material
m-CPBA	1.2 eq	Oxidizing agent
Solvent	Dichloromethane (DCM)	Inert reaction medium
Temperature	0 °C to RT	Control of exothermic reaction
Expected Product	1-Methyl-1,4-epoxy-4-methylcyclohexane	Spiro-epoxide
Expected Yield	>95%	High conversion

Sharpless Asymmetric Dihydroxylation: Enantioselective Diol Synthesis Principle and Mechanistic Insight

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for converting alkenes into chiral vicinal diols with high enantioselectivity.[8][9] The reaction employs a catalytic amount of osmium tetroxide (OsO_4) in the presence of a chiral ligand derived from cinchona alkaloids.[10][11] These reagents are conveniently packaged as "AD-mix" formulations. AD-mix- β , containing the $(\text{DHQD})_2\text{PHAL}$ ligand, and AD-mix- α , with the $(\text{DHQ})_2\text{PHAL}$ ligand, deliver the hydroxyl groups to opposite faces of the alkene, allowing for predictable stereochemical control.[8] The catalytic cycle is sustained by a stoichiometric co-oxidant, such as potassium ferricyanide(III), which re-oxidizes the osmium(VI) species back to osmium(VIII).[11] The reaction proceeds via a [3+2] cycloaddition of the OsO_4 to the alkene, followed by hydrolysis to release the syn-diol product.[8][11]



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Caption: Simplified catalytic cycle for Sharpless AD.

Experimental Protocol

Objective: To synthesize enantiomerically enriched (S)-4-methylidene-1-methylcyclohexane-1,2-diol (using AD-mix- β).

Materials:

- AD-mix- β (commercially available)

- tert-Butanol (t-BuOH)
- Water
- **1-methyl-4-methylidenecyclohexane** (1.0 eq)
- Methanesulfonamide (CH₃SO₂NH₂) (1.0 eq, optional but recommended)
- Sodium sulfite (Na₂SO₃)
- Ethyl acetate

Procedure:

- In a round-bottom flask, prepare a solvent mixture of t-BuOH and water (1:1 v/v).
- Add AD-mix-β (approx. 1.4 g per mmol of alkene) and methanesulfonamide to the solvent and stir until most solids have dissolved, resulting in a yellow-orange biphasic mixture.
- Cool the mixture to 0 °C.
- Add the **1-methyl-4-methylidenecyclohexane** substrate and stir vigorously at 0 °C.
- Allow the reaction to proceed for 6-24 hours at 0 °C, monitoring by TLC. The color may change from orange to a darker brown/green.
- Quench the reaction by adding solid sodium sulfite (approx. 1.5 g per mmol of alkene) and stir for 1 hour at room temperature.
- Add ethyl acetate and stir for another 30 minutes.
- Transfer to a separatory funnel. The layers may be difficult to separate; adding a small amount of base (e.g., NaOH) can help.
- Separate the layers and extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

- Purify the crude diol by flash column chromatography to obtain the enantiomerically enriched product. Enantiomeric excess (ee) can be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Reagent/Parameter	Quantity/Value	Purpose
Alkene	1.0 eq	Starting material
AD-mix- β	~1.4 g / mmol	Catalyst, ligand, co-oxidant, base
CH ₃ SO ₂ NH ₂	1.0 eq	Additive to accelerate catalysis[11]
Temperature	0 °C	Optimal for enantioselectivity
Expected Product	(S)-4-methylidene-1-methylcyclohexane-1,2-diol	Chiral vicinal diol
Expected Yield	70-95%	Good to excellent
Expected ee	>95%	High enantioselectivity

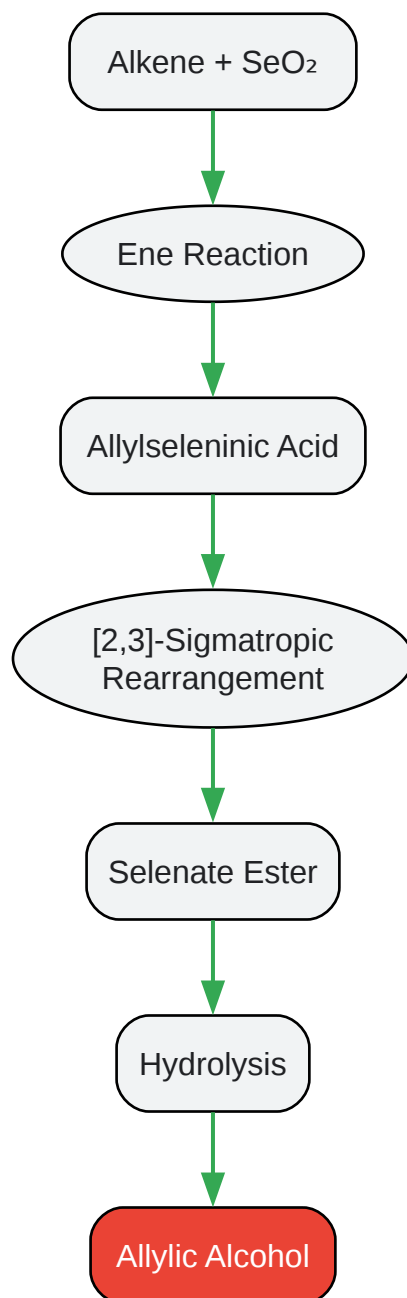
Allylic Oxidation: C-H Functionalization with Selenium Dioxide

Principle and Mechanistic Insight

Allylic oxidation introduces a hydroxyl group at a carbon adjacent to a double bond. Selenium dioxide (SeO₂) is the classic reagent for this transformation, known as the Riley oxidation.[12][13] The mechanism is complex but is generally understood to involve two key steps: (1) an electrophilic 'ene' reaction where the alkene attacks the selenium atom, with concomitant transfer of an allylic proton to an oxygen atom of SeO₂, and (2) a[8][12]-sigmatropic rearrangement of the resulting allylseleninic acid intermediate.[13][14] This rearrangement delivers the oxygen to the allylic carbon, and subsequent hydrolysis releases the allylic alcohol.

For **1-methyl-4-methylidenecyclohexane**, there are two distinct allylic positions: the methine C-H at the C1 position and the methylene C-H groups at the C3/C5 positions. Generally, the

reactivity order for SeO_2 oxidation is $\text{CH}_2 > \text{CH}_3 > \text{CH}$.^[15] Therefore, oxidation is expected to occur preferentially at the C3/C5 methylene positions over the C1 methine position.



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Caption: Mechanism of SeO_2 allylic oxidation.

Experimental Protocol

Objective: To synthesize 5-methyl-2-methylidenecyclohex-3-en-1-ol.

Materials:

- **1-methyl-4-methylidenecyclohexane** (1.0 eq)
- Selenium dioxide (SeO_2 , catalytic, e.g., 0.05 eq)
- tert-Butyl hydroperoxide (TBHP, 70% in water, 1.5 eq)
- Dichloromethane (DCM)
- Sodium hydroxide (NaOH), 1 M aqueous solution

Procedure:

- Caution: Selenium compounds are highly toxic. Handle SeO_2 in a well-ventilated fume hood with appropriate personal protective equipment.
- To a round-bottom flask, add the alkene, DCM, and TBHP.
- Add the catalytic amount of SeO_2 . The mixture may be heterogeneous.
- Stir the reaction vigorously at room temperature for 12-24 hours. Monitor by TLC or GC-MS.
- Upon completion, cool the reaction to 0 °C and quench by slowly adding 1 M NaOH solution.
- Stir for 30 minutes, then transfer to a separatory funnel.
- Separate the layers and extract the aqueous phase with DCM (2x).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate.
- The crude product will likely be a mixture of regioisomers. Purify by flash column chromatography to isolate the major allylic alcohol product.

Reagent/Parameter	Quantity/Value	Purpose
Alkene	1.0 eq	Starting material
SeO ₂	0.05 eq	Catalyst ^[14]
TBHP	1.5 eq	Stoichiometric oxidant
Solvent	Dichloromethane (DCM)	Inert reaction medium
Major Product	5-methyl-2-methylidenecyclohex-3-en-1-ol	Allylic alcohol (CH ₂ oxidation)
Minor Product	4-methylidene-1-methylcyclohex-1-en-1-ol	Allylic alcohol (CH oxidation)
Expected Yield	50-70%	Moderate to good

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